molecular formula C14H25NO5S B10767511 4-hydroxy Nonenal Mercapturic Acid-d3

4-hydroxy Nonenal Mercapturic Acid-d3

Cat. No.: B10767511
M. Wt: 322.44 g/mol
InChI Key: DEWNQQSQBYUUAE-ARSZWUEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy Nonenal Mercapturic Acid-d3 involves the peroxidation of omega-6 polyunsaturated fatty acids. The compound is then conjugated with glutathione, followed by further metabolic processing to form the mercapturic acid conjugate . The specific reaction conditions and reagents used in the synthesis include:

    Peroxidation: This step involves the oxidation of omega-6 polyunsaturated fatty acids to form 4-hydroxy Nonenal.

    Glutathione Conjugation: 4-hydroxy Nonenal is conjugated with glutathione to form a glutathione conjugate.

    Metabolic Processing: The glutathione conjugate undergoes further metabolic processing to form the mercapturic acid conjugate.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled peroxidation of omega-6 polyunsaturated fatty acids, followed by glutathione conjugation and metabolic processing. The final product is purified and formulated as a solution in ethanol .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy Nonenal Mercapturic Acid-d3 undergoes various chemical reactions, including:

    Oxidation: The aldehyde group of 4-hydroxy Nonenal can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can also be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products Formed

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-hydroxy Nonenal Mercapturic Acid-d3 involves its role as a product of lipid peroxidation. The compound is formed through the peroxidation of omega-6 polyunsaturated fatty acids, followed by conjugation with glutathione and further metabolic processing . The molecular targets and pathways involved include:

Comparison with Similar Compounds

4-hydroxy Nonenal Mercapturic Acid-d3 can be compared with other similar compounds, such as:

    4-hydroxy Nonenal Mercapturic Acid: The non-deuterated form of the compound.

    4-hydroxy Nonenal: The parent compound formed through lipid peroxidation.

    Glutathione Conjugates: Other glutathione conjugates formed through similar pathways.

The uniqueness of this compound lies in its deuterated form, which makes it an ideal internal standard for analytical quantification .

Properties

Molecular Formula

C14H25NO5S

Molecular Weight

322.44 g/mol

IUPAC Name

(2R)-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1/i2D3

InChI Key

DEWNQQSQBYUUAE-ARSZWUEESA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC1CC(OC1CCCCC)O)C(=O)O

Canonical SMILES

CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C

Origin of Product

United States

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